HO-1-IN-1 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heme Oxygenase-1-IN-1 (hydrochloride) is a potent inhibitor of the enzyme heme oxygenase-1 (HO-1). This enzyme plays a crucial role in the degradation of heme, producing biliverdin, carbon monoxide, and ferrous iron. The inhibition of HO-1 has significant implications in various biological processes, including oxidative stress response, inflammation, and cellular protection mechanisms .

Applications De Recherche Scientifique

Heme Oxygenase-1-IN-1 (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used as a tool to study the catalytic mechanisms of heme oxygenase-1 and its role in heme degradation.

Biology: Investigates the role of HO-1 in cellular protection, oxidative stress response, and inflammation.

Medicine: Explores potential therapeutic applications in diseases where HO-1 is implicated, such as cardiovascular diseases, neurodegenerative disorders, and cancer.

Industry: Utilized in the development of new drugs targeting HO-1 for various therapeutic purposes .

Mécanisme D'action

Heme Oxygenase-1-IN-1 (hydrochloride) exerts its effects by binding to the active site of heme oxygenase-1, thereby inhibiting its catalytic activity. This inhibition prevents the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. The molecular targets include the heme-binding site of HO-1, and the pathways involved are related to oxidative stress response and inflammation .

Orientations Futures

HO-1-IN-1 hydrochloride has potential therapeutic efficacy in renal disease and has recently become a hot area of research . It is thought to have a significant protective function in preventing acute kidney injury and delaying the progression of chronic renal diseases . Its protective mechanisms include anti-inflammatory, antioxidant, cell cycle regulation, apoptosis inhibition, hemodynamic regulation, and other aspects . Despite the dark side that is related to cell death, there is a prospective application of HO-1 to mediate ferroptosis for cancer therapy as a chemotherapeutic strategy against tumors .

Méthodes De Préparation

The synthesis of Heme Oxygenase-1-IN-1 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of specific functional groups to improve binding affinity to HO-1.

Step 3: Purification and conversion to the hydrochloride salt form for increased stability and solubility

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Analyse Des Réactions Chimiques

Heme Oxygenase-1-IN-1 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its effectiveness as an inhibitor

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Heme Oxygenase-1-IN-1 (hydrochloride) can be compared with other HO-1 inhibitors, such as:

Tin protoporphyrin IX: Another potent HO-1 inhibitor with a different mechanism of action.

Zinc protoporphyrin IX: Inhibits HO-1 by binding to the heme-binding site.

Cobalt protoporphyrin IX: Known for its ability to inhibit HO-1 and induce HO-1 expression under certain conditions .

The uniqueness of Heme Oxygenase-1-IN-1 (hydrochloride) lies in its specific binding affinity and inhibitory potency, making it a valuable tool in research and potential therapeutic applications.

Propriétés

IUPAC Name |

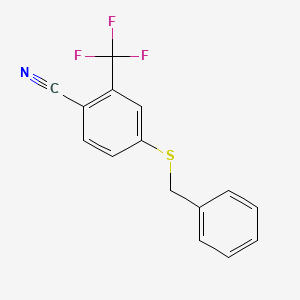

1-[4-(4-bromophenyl)butyl]imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2.ClH/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16;/h4-8,10-11H,1-3,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTCFFFBKPGSJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN2C=CN=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380924.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2380925.png)

![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2380928.png)

![7-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2380931.png)

![3-(4-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380935.png)

![8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2380940.png)

![3-[(Z)-(3-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2380942.png)